molecular formula C11H17BrIN B12907383 N-[(2-Bromophenyl)methyl]-N,N-dimethylethanaminium iodide CAS No. 1976-21-2

N-[(2-Bromophenyl)methyl]-N,N-dimethylethanaminium iodide

Cat. No.: B12907383
CAS No.: 1976-21-2
M. Wt: 370.07 g/mol
InChI Key: KFPUIXFLGYGWNG-UHFFFAOYSA-M
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Description

N-[(2-Bromophenyl)methyl]-N,N-dimethylethanaminium iodide is a chemical compound known for its unique structure and properties It consists of a bromophenyl group attached to a dimethylethanaminium moiety, with an iodide counterion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-Bromophenyl)methyl]-N,N-dimethylethanaminium iodide typically involves the reaction of 2-bromobenzyl chloride with N,N-dimethylethanamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[(2-Bromophenyl)methyl]-N,N-dimethylethanaminium iodide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromophenyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of phenyl derivatives.

Scientific Research Applications

N-[(2-Bromophenyl)methyl]-N,N-dimethylethanaminium iodide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[(2-Bromophenyl)methyl]-N,N-dimethylethanaminium iodide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the dimethylethanaminium moiety can form ionic interactions with negatively charged sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Similar Compounds:

  • N-[(2-Chlorophenyl)methyl]-N,N-dimethylethanaminium iodide
  • N-[(2-Fluorophenyl)methyl]-N,N-dimethylethanaminium iodide
  • N-[(2-Iodophenyl)methyl]-N,N-dimethylethanaminium iodide

Comparison: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated analogs may not be as effective.

Properties

1976-21-2

Molecular Formula

C11H17BrIN

Molecular Weight

370.07 g/mol

IUPAC Name

(2-bromophenyl)methyl-ethyl-dimethylazanium;iodide

InChI

InChI=1S/C11H17BrN.HI/c1-4-13(2,3)9-10-7-5-6-8-11(10)12;/h5-8H,4,9H2,1-3H3;1H/q+1;/p-1

InChI Key

KFPUIXFLGYGWNG-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(C)CC1=CC=CC=C1Br.[I-]

Origin of Product

United States

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